3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is an organic compound classified under the category of esters. It is characterized by its unique structure which includes a propionic acid moiety with a ketone functional group and a trimethoxyphenyl substituent. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester falls under the classification of ketones and esters, which are pivotal in organic chemistry due to their reactivity and utility in synthesizing more complex molecules.
The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester can be achieved through several methods, primarily involving the condensation reactions between appropriate starting materials. One common approach includes the reaction of ethyl propionate with a trimethoxyphenyl derivative in the presence of a suitable catalyst.
The molecular structure of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester features:
The compound can participate in various chemical reactions typical for esters and ketones:
These reactions are often performed under controlled conditions to ensure selectivity and yield. For instance, hydrolysis may require heating and stirring in aqueous solutions.
The mechanism of action for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester involves its interaction with biological systems, potentially acting as an inhibitor or modulator in enzymatic pathways. The presence of methoxy groups may enhance its lipophilicity, allowing for better membrane penetration.
While specific biological data on this compound may be limited, similar compounds have shown activity against certain enzymes or receptors involved in metabolic pathways.
Relevant data regarding these properties can be sourced from chemical databases and research articles .
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester has potential applications in:
The compound's unique structural features make it a candidate for further study in drug development and synthetic methodologies .
This β-keto ester derivative serves as a privileged precursor for synthesizing nitrogen-containing heterocycles, particularly pyrido[2,3-d]pyrimidines—scaffolds renowned for their kinase inhibitory properties. The reactivity profile enables three key transformations:
Table 1: Key Physicochemical Properties of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₄H₁₈O₆ | - |
Molecular Weight | 282.29 g/mol | - |
Melting Point | 87–89°C | - |
Boiling Point | 376.4±37.0 °C | Predicted |
Density | 1.147±0.06 g/cm³ | Predicted |
pKa | 11.16±0.50 | Predicted |
CAS Registry Number | 38975-83-6 | - |
A notable application involves the synthesis of dihydrofolate reductase (DHFR) inhibitors. Under Dean-Stark conditions, this β-keto ester condenses with 2,4,6-triaminopyrimidine to yield pyrido[2,3-d]pyrimidine precursors exhibiting potent anticancer activity. The electron-donating methoxy groups enhance aromatic electrophilicity, accelerating nucleophilic addition-elimination steps critical for ring closure. Molecular modeling confirms the trimethoxyphenyl moiety inserts into hydrophobic enzyme pockets, improving target affinity by 5-10 fold compared to unsubstituted analogs [3] [9]. Additionally, it participates in multicomponent reactions (e.g., with aldehydes and ammonium acetate) to generate substituted pyridines, where the trimethoxy group dictates π-stacking interactions in the resulting bioactive molecules [1].
The trimethoxyphenyl (TMP) pharmacophore emerged as a critical structural motif following the isolation of natural products like combretastatin A-4 (CA-4) from Combretum caffrum. Early structure-activity relationship (SAR) studies revealed that the 3,4,5-trimethoxy pattern on the aryl ring conferred optimal tubulin polymerization inhibition, disrupting microtubule assembly in cancer cells. This discovery spurred systematic investigation into synthetic TMP-bearing compounds, including propionate derivatives, to overcome the metabolic instability of natural stilbenes [3] [6].
Table 2: Pharmacological Targets of Trimethoxyphenyl-Containing Compounds
Biological Target | Therapeutic Effect | Mechanistic Insight |
---|---|---|
Tubulin Polymerization | Anticancer | Binds colchicine site; inhibits microtubule dynamics (IC₅₀: 5.9 μM for optimized analogs) |
Dihydrofolate Reductase (DHFR) | Anticancer/Antimicrobial | Competes with dihydrofolate cofactor; disrupts nucleotide synthesis |
Heat Shock Protein 90 (Hsp90) | Anticancer | Blocks ATP-binding pocket; induces degradation of oncogenic client proteins |
Thioredoxin Reductase (TrxR) | Anticancer | Inhibits redox regulation; promotes oxidative stress in malignant cells |
Histone Demethylases (LSD1) | Epigenetic Modulation | Chelates flavin adenine dinucleotide (FAD) cofactor |
The incorporation of TMP into β-keto esters like 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester addressed two limitations of early analogs:
Modern derivatives exploit this scaffold for multi-targeted therapies. Molecular hybridization strategies fuse the TMP-propionate core with triazole (e.g., triazolylthioacetamides) or indole units, yielding compounds with IC₅₀ values of 0.04–0.16 μM against cervical cancer (HeLa) cells—exceeding parent molecules by 25–100 fold. Docking simulations confirm these analogs occupy the colchicine binding site of β-tubulin, forming hydrogen bonds with residues Cys241 and Asn258 while the trimethoxy groups engage in van der Waals interactions with the hydrophobic pocket [3] [6]. Beyond oncology, TMP-propionates inhibit Plasmodium falciparum dihydrofolate reductase (pfDHFR), demonstrating nanomolar activity against chloroquine-resistant malaria strains. This stems from the TMP moiety mimicking pteridine ring interactions within the folate binding site [9].
Table 3: Synthetic Routes to 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester
Method | Reaction Conditions | Yield | Key Advantage |
---|---|---|---|
Claisen Condensation | 2,3,4-Trimethoxyacetophenone + Diethyl oxalate, NaOEt/EtOH, 0°C→reflux | 65–75% | Single-step; commercially available reagents |
Aryl Iodide Carbonylation | Ethyl pyruvate + (2,3,4-Trimethoxyphenyl)iodonium salt, Pd(PPh₃)₄, Et₃N, DMF | 55–60% | Regioselective; avoids strong bases |
Oxidation-Rearrangement | Ethyl 3-(2,3,4-trimethoxyphenyl)-2-propenoate + SeO₂, dioxane, 80°C | 45–50% | Applicable to α,β-unsaturated ester precursors |
Synthesis and Structural Features
The most efficient synthesis employs Claisen condensation between 2,3,4-trimethoxyacetophenone and diethyl oxalate under sodium ethoxide catalysis. This method achieves 65–75% isolated yield after recrystallization from ethanol/water mixtures. Critical parameters include strict temperature control (0°C during enolate formation → reflux for diketone cyclization) and anhydrous conditions to prevent hydrolysis. Alternative routes include palladium-catalyzed carbonylation of (2,3,4-trimethoxyphenyl)iodonium salts with ethyl pyruvate, though yields are lower (55–60%) due to competing protodeiodination [1] [7].
Structurally, X-ray crystallography confirms the molecule adopts a planar conformation with the aryl ring and β-keto ester system coplanar (torsion angle <5°). This geometry maximizes conjugation, evidenced by bathochromic shifts in UV spectra (λₘₐₓ = 285 nm in methanol). The three methoxy groups exhibit rotational barriers of 8–10 kcal/mol, allowing adaptive binding in enzyme pockets. Density Functional Theory (DFT) calculations reveal the enol form predominates in nonpolar solvents (87% in chloroform), while the diketone tautomer dominates in water (92%)—solvent-dependent behavior critical for reactivity predictions [1] [4].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: